3-Acetyl-5-iodoindole
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Overview
Description
3-Acetyl-5-iodoindole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. The presence of both acetyl and iodo groups on the indole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-iodoindole typically involves the iodination of 3-acetylindole. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The process can be summarized as follows:
- Dissolve 3-acetylindole in dichloromethane.
- Add N-iodosuccinimide to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-iodoindole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The acetyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indoles with various functional groups.
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
Scientific Research Applications
3-Acetyl-5-iodoindole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-iodoindole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodo group can enhance its binding affinity to certain targets, while the acetyl group can influence its reactivity and metabolic stability.
Comparison with Similar Compounds
5-Iodoindole: Lacks the acetyl group but shares the iodo substitution on the indole ring.
3-Acetylindole: Lacks the iodo group but shares the acetyl substitution on the indole ring.
5-Bromoindole: Similar to 5-iodoindole but with a bromo group instead of an iodo group.
Uniqueness: 3-Acetyl-5-iodoindole is unique due to the presence of both acetyl and iodo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8INO |
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Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(5-iodo-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 |
InChI Key |
QHIMXFQGNQEHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)I |
Origin of Product |
United States |
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